4-isopropoxy-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide 4-isopropoxy-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034295-13-9
VCID: VC7222146
InChI: InChI=1S/C20H30N2O3/c1-15(2)25-19-5-3-17(4-6-19)20(23)21-13-16-7-10-22(11-8-16)18-9-12-24-14-18/h3-6,15-16,18H,7-14H2,1-2H3,(H,21,23)
SMILES: CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCOC3
Molecular Formula: C20H30N2O3
Molecular Weight: 346.471

4-isopropoxy-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide

CAS No.: 2034295-13-9

Cat. No.: VC7222146

Molecular Formula: C20H30N2O3

Molecular Weight: 346.471

* For research use only. Not for human or veterinary use.

4-isopropoxy-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide - 2034295-13-9

Specification

CAS No. 2034295-13-9
Molecular Formula C20H30N2O3
Molecular Weight 346.471
IUPAC Name N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-4-propan-2-yloxybenzamide
Standard InChI InChI=1S/C20H30N2O3/c1-15(2)25-19-5-3-17(4-6-19)20(23)21-13-16-7-10-22(11-8-16)18-9-12-24-14-18/h3-6,15-16,18H,7-14H2,1-2H3,(H,21,23)
Standard InChI Key NPQWVWFYIWDLOS-UHFFFAOYSA-N
SMILES CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCOC3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-4-propan-2-yloxybenzamide, reflects its three primary components:

  • Benzamide backbone: A 4-isopropoxy-substituted benzoyl group (C6H4OCH(CH3)2\text{C}_6\text{H}_4\text{OCH}(\text{CH}_3)_2) linked to a secondary amide.

  • Piperidine spacer: A piperidin-4-ylmethyl group bridging the benzamide and tetrahydrofuran units.

  • Tetrahydrofuran (THF) moiety: A 3-substituted oxolane ring fused to the piperidine nitrogen.

The SMILES string CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCOC3 highlights the spatial arrangement of these groups, with the THF ring contributing to the molecule’s stereoelectronic profile.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC20H30N2O3\text{C}_{20}\text{H}_{30}\text{N}_2\text{O}_3
Molecular Weight346.471 g/mol
IUPAC NameN-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-4-propan-2-yloxybenzamide
CAS Registry Number2034295-13-9
Topological Polar Surface Area61.7 Ų (calculated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (amide O, three ether O)

Synthetic Strategies and Optimization

Retrosynthetic Analysis

While no direct synthesis of 4-isopropoxy-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide has been published, convergent strategies can be inferred from related benzamide syntheses :

  • Benzamide core construction:

    • Coupling 4-isopropoxybenzoic acid with a piperidine-containing amine via carbodiimide-mediated amidation.

    • Protection/deprotection steps to manage reactivity at the piperidine nitrogen .

  • Piperidine-THF hybrid synthesis:

    • Nucleophilic substitution of 3-bromotetrahydrofuran with piperidin-4-ylmethanol.

    • Pd-catalyzed cross-coupling for introducing complex heterocycles .

Table 2: Representative Reaction Conditions for Analog Synthesis

StepReagents/ConditionsYieldReference
Amide bond formationHATU, DIPEA, DMF, 25°C, 12h78%
Piperidine alkylation3-Bromo-THF, K2CO3, ACN, reflux65%
PurificationSilica gel chromatography (PE/EA 1:3)-

Stereochemical Considerations

The tetrahydrofuran-3-yl substituent introduces a stereocenter at C3 of the oxolane ring. Current literature suggests racemic mixtures are typically obtained unless chiral auxiliaries or asymmetric catalysis are employed . Resolution via chiral HPLC could isolate enantiomers for biological testing.

Biological Activity and Mechanism of Action

Structural Analog Insights

Though direct data on this compound are scarce, structurally related benzamides exhibit diverse bioactivities:

  • Antimicrobial effects: 2-Mercaptobenzimidazole (2MBI) derivatives with similar amide linkages show MIC values of 1.27–2.65 µM against Gram-positive bacteria and fungi .

  • Anticancer potential: Benzamide analogs demonstrate IC50 values as low as 4.53 µM in HCT116 colorectal carcinoma cells .

The isopropoxy group may enhance membrane permeability compared to smaller alkoxy substituents, while the THF moiety could modulate target binding through pseudo-sugar interactions .

Putative Targets

  • Dihydrofolate reductase (DHFR): Benzamide derivatives often inhibit this enzyme via π-stacking with Phe31 and hydrogen bonding to Thr56 .

  • Kinase domains: The piperidine-THF subunit may mimic ATP’s ribose group in kinase binding pockets .

Future Research Directions

  • Stereoselective synthesis: Develop asymmetric routes to access enantiopure THF-piperidine hybrids.

  • Target deconvolution: Use chemical proteomics to identify binding partners in cancer cell lysates.

  • Formulation studies: Explore nanocrystal or lipid-based delivery systems to enhance solubility.

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